molecular formula C8H4BrN3O B6308558 6-Bromo-4-hydroxypyrazolo[1,5-a]pyridine-3-carbonitrile CAS No. 2068065-16-5

6-Bromo-4-hydroxypyrazolo[1,5-a]pyridine-3-carbonitrile

Cat. No.: B6308558
CAS No.: 2068065-16-5
M. Wt: 238.04 g/mol
InChI Key: IFUVDUFAFVWZOT-UHFFFAOYSA-N
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Description

“6-Bromo-4-hydroxypyrazolo[1,5-a]pyridine-3-carbonitrile” is a chemical compound with the molecular formula C8H4BrN3O and a molecular weight of 238.04 . It is a solid substance and is used as a pharmaceutical intermediate .


Synthesis Analysis

The synthesis of “this compound” can be achieved by demethylating "6-Bromo-4-methoxypyrazolo[1,5-a]pyridine-3-carbonitrile" .


Molecular Structure Analysis

The InChI code for this compound is 1S/C8H4BrN3O/c9-7-1-6(13)4-12-8(7)5(2-10)3-11-12/h1,3-4,13H .


Physical and Chemical Properties Analysis

The compound is a solid with a molecular weight of 238.04 . and should be stored at a temperature between 2-8°C .

Scientific Research Applications

  • Synthesis of Polyfunctional Compounds 6-Bromo-4-hydroxypyrazolo[1,5-a]pyridine-3-carbonitrile serves as a precursor in the synthesis of various complex compounds. For instance, it's used in the formation of pyrazolo[3,4-b][1,8]naphthyridines and pentaazacyclopenta[b]naphthalenes through addition and cyclization processes (Aly, 2006).

  • Antibacterial Activity Derivatives of this compound, such as 4-pyrrolidin-3-cyanopyridine derivatives, have been synthesized and evaluated for their antimicrobial activity against a range of bacteria, showing inhibitory concentrations varying from 6.2 to 100 µg/mL (Bogdanowicz et al., 2013).

  • Tautomerism and Reactivity Studies Studies on the tautomerism of related compounds, such as 2-hydroxypyrazolo[1,5-a]pyridine, have shown interesting reactivity patterns, including nitrosation, nitration, and bromination at specific positions. These studies help in understanding the chemical behavior of similar compounds (Ochi et al., 1976).

  • Synthesis of Pyrazolo[3,4-d]pyrimidine Derivatives This compound is instrumental in synthesizing pyrazolo[3,4-d]pyrimidine derivatives with potential antibacterial properties, showing the versatility of its derivatives in pharmacological applications (Rostamizadeh et al., 2013).

  • Formation of Novel Heterocycles It's used in the creation of novel heterocycles, such as pyrazoloazines and pyrazolo[3,4-b]pyridine-based heterocycles, expanding the scope of its applications in chemical synthesis (El‐Emary, 1999); (Abdel‐Latif et al., 2019).

Safety and Hazards

The compound is labeled with the GHS07 pictogram and has the signal word "Warning" . The hazard statements associated with it are H302, H315, H319, H335 . Precautionary measures include avoiding inhalation of dust/fume/gas/mist/vapors/spray (P261) and rinsing cautiously with water for several minutes in case of contact with eyes (P305+P351+P338) .

Biochemical Analysis

Biochemical Properties

It is known that it can be used to prepare RET inhibitors , suggesting that it may interact with the RET protein or other related biomolecules

Cellular Effects

Given its potential role in RET inhibition , it may influence cell signaling pathways, gene expression, and cellular metabolism

Properties

IUPAC Name

6-bromo-4-hydroxypyrazolo[1,5-a]pyridine-3-carbonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H4BrN3O/c9-6-1-7(13)8-5(2-10)3-11-12(8)4-6/h1,3-4,13H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IFUVDUFAFVWZOT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C2=C(C=NN2C=C1Br)C#N)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H4BrN3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

238.04 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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